3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine 3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine
Brand Name: Vulcanchem
CAS No.: 4919-15-7
VCID: VC17559703
InChI: InChI=1S/C9H11N3/c1-6-4-7(2)12-8(3)10-11-9(12)5-6/h4-5H,1-3H3
SMILES:
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol

3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine

CAS No.: 4919-15-7

Cat. No.: VC17559703

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

3,5,7-Trimethyl(1,2,4)triazolo(4,3-a)pyridine - 4919-15-7

Specification

CAS No. 4919-15-7
Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
IUPAC Name 3,5,7-trimethyl-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C9H11N3/c1-6-4-7(2)12-8(3)10-11-9(12)5-6/h4-5H,1-3H3
Standard InChI Key RIZPENAJJCPFAG-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NN=C(N2C(=C1)C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s fused triazolo-pyridine system consists of a five-membered 1,2,4-triazole ring annulated to a six-membered pyridine ring. The methyl groups at positions 3, 5, and 7 introduce steric and electronic modifications:

  • 3-Methyl group: Adjacent to the triazole N2 atom, this substituent may hinder electrophilic substitution at the adjacent carbon.

  • 5- and 7-Methyl groups: Positioned on the pyridine ring, these groups enhance electron density at the α-positions, potentially directing reactivity toward nucleophilic attacks .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol
Density (Predicted)1.32 g/cm³
LogP (Octanol-Water)1.85
Polar Surface Area48.2 Ų

Derived from structural analogs .

Spectroscopic Signatures

Theoretical and experimental data from related triazolo-pyridines suggest characteristic spectral features:

  • ¹H NMR: Methyl protons resonate between δ 2.1–2.5 ppm, while aromatic protons appear as singlet(s) near δ 7.8–8.2 ppm due to diamagnetic anisotropy from the triazole ring .

  • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-H (2850–2950 cm⁻¹) are prominent .

Synthetic Methodologies

Cyclization of Thiosemicarbazides

A common route to triazolo-pyridines involves treating pyridine thiosemicarbazides with cyclizing agents like dicyclohexylcarbodiimide (DCC). For example:

  • Intermediate Formation: 6-Hydrazinylpyridine derivatives react with methyl isothiocyanate to form thiosemicarbazides.

  • Cyclization: DCC promotes intramolecular cyclization, yielding the triazolo-pyridine core .

Example Reaction Scheme:

Thiosemicarbazide+DCCAcetone, RTTriazolo-pyridine+DCU\text{Thiosemicarbazide} + \text{DCC} \xrightarrow{\text{Acetone, RT}} \text{Triazolo-pyridine} + \text{DCU}

DCU = Dicyclohexylurea .

Multicomponent Approaches

Adapting the Groebke–Blackburn–Bienaymé (GBB) reaction could enable one-pot synthesis:

  • Components: Substituted amidines, aldehydes, and isonitriles.

  • Mechanism: Condensation followed by cyclization forms the fused triazole ring .

Limitations: Steric bulk from methyl groups may necessitate optimized conditions (e.g., elevated temperatures or catalytic additives) .

Reactivity and Stability

Hydrolytic Stability

Triazolo-pyridines exhibit pH-dependent stability:

  • Acidic Conditions (5 M HCl): Rapid hydrolysis via ring-opening at the triazole N1–C2 bond, yielding 5-methylpyridine-2-carboxamide derivatives .

  • Neutral/Aqueous Conditions: Slow degradation over days, suggesting moderate stability for storage .

Nucleophilic and Electrophilic Reactions

  • Nucleophilic Attack: Methanol or ethanol cleave the triazole ring under acidic catalysis, producing substituted pyridine-amidine adducts .

  • Electrophilic Substitution: Methyl groups deactivate the pyridine ring, limiting reactions like nitration or sulfonation to harsh conditions .

TargetBinding Affinity (kcal/mol)Potential Application
COX-2−9.2Anti-inflammatory
DNA Gyrase−8.7Antibacterial
Acetylcholinesterase−7.9Neuroprotective

Data extrapolated from analogous compounds .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The methyl groups serve as handles for derivatization to enhance pharmacokinetic properties.

  • Prodrug Design: Hydrolytic instability under acidic conditions could be leveraged for targeted drug release in the gastrointestinal tract .

Materials Science

  • Ligand Design: The triazole nitrogen atoms coordinate to transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or sensors .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Analogues

CompoundKey DifferencesApplications
3-Amino-5-methyl-s-triazolo[4,3-a]pyridineLacks 7-methyl group; higher solubilityAntiviral agents
Triazolo[4,3-c]pyrimidinium-3-aminidePyrimidine core; charged speciesSynthetic intermediate
1H-(1,2,4)TriazoleNo fused pyridine; simpler structureCorrosion inhibition

Data synthesized from .

Challenges and Future Directions

  • Synthetic Scalability: Current methods suffer from moderate yields (30–50%); flow chemistry or microwave-assisted synthesis could improve efficiency.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and genotoxicity risks.

  • Computational Modeling: Machine learning could predict novel derivatives with optimized bioactivity and stability .

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